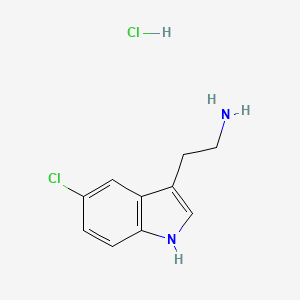

5-Chlorotryptamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chlorotryptamine Hydrochloride is a chemical compound with the molecular formula C10H11ClN2·HCl. It is a derivative of tryptamine, which is an indolamine metabolite of the essential amino acid tryptophan. This compound is known for its anti-proliferative and anti-mitotic properties, making it a significant subject of research in various scientific fields .

Mecanismo De Acción

Target of Action

5-Chlorotryptamine Hydrochloride, a derivative of tryptamine, primarily targets serotonin receptors in the central nervous system . Serotonin, also known as 5-Hydroxytryptamine (5-HT), mediates numerous physiological processes in the central nervous system. The diversity of function is partly a consequence of the 14 distinct receptors evident in mammals .

Mode of Action

This compound interacts with its targets, the serotonin receptors, by binding to them. This binding leads to a series of biochemical reactions that result in the activation of these receptors . Upon binding, the activated serotonin receptor undergoes a conformational change which allows its Gs alpha subunit to exchange GDP for GTP, leading to the activation of various downstream signaling pathways .

Biochemical Pathways

The activation of serotonin receptors by this compound affects several biochemical pathways. By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .

Pharmacokinetics

Drug likeness parameters related to adme properties can be calculated using online tools . These parameters provide an indication of how well a compound like this compound might be absorbed in the body, how it might be distributed to different tissues, how it might be metabolized, and how it might be excreted.

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of various physiological processes. These include mood, sleep, aggression, cognition, memory, emesis, and feeding behavior, as well as the pathophysiology of disorders including major depression, schizophrenia, obsessive–compulsive disorder, and anxiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by humidity . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.

Análisis Bioquímico

Biochemical Properties

5-Chlorotryptamine Hydrochloride, like other tryptamines, is believed to interact with various enzymes, proteins, and other biomoleculesTryptamines are known to primarily interact with serotonin receptors, acting as agonists .

Cellular Effects

It can be inferred from the known effects of tryptamines that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a tryptamine derivative, it may exert its effects at the molecular level through interactions with biomolecules, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound, as a tryptamine derivative, is likely involved in tryptophan metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorotryptamine Hydrochloride typically involves the chlorination of tryptamine. One common method includes the reaction of tryptamine with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chlorotryptamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it back to tryptamine.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted indoles and tryptamine derivatives .

Aplicaciones Científicas De Investigación

5-Chlorotryptamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other indole derivatives.

Biology: The compound is studied for its effects on cell division and proliferation.

Medicine: Research explores its potential as an anti-cancer agent due to its anti-proliferative properties.

Industry: It is used in the development of new pharmaceuticals and chemical intermediates

Comparación Con Compuestos Similares

- 5-Fluorotryptamine Hydrochloride

- 5-Bromotryptamine Hydrochloride

- 5-Methoxytryptamine Hydrochloride

- 5-Methyltryptamine Hydrochloride

Comparison: 5-Chlorotryptamine Hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Compared to its fluorine, bromine, methoxy, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it particularly useful in anti-proliferative studies .

Propiedades

Número CAS |

942-26-7 |

|---|---|

Fórmula molecular |

C10H12ClN2+ |

Peso molecular |

195.67 g/mol |

Nombre IUPAC |

2-(5-chloro-1H-indol-3-yl)ethylazanium |

InChI |

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2/p+1 |

Clave InChI |

FVQKQPVVCKOWLM-UHFFFAOYSA-O |

SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCN.Cl |

SMILES canónico |

C1=CC2=C(C=C1Cl)C(=CN2)CC[NH3+] |

Key on ui other cas no. |

55747-73-4 942-26-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.